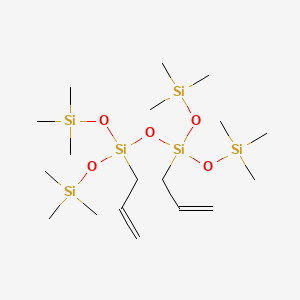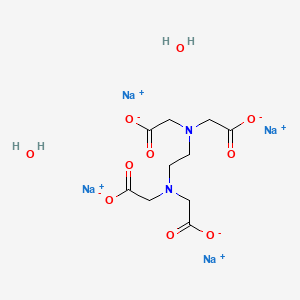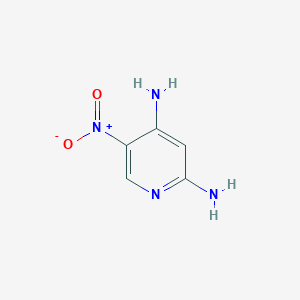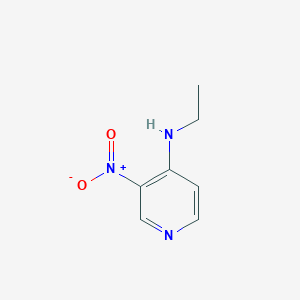
1,3-Diallyltetrakis(trimethylsiloxy)disiloxane
Overview
Description
Scientific Research Applications
Thermal and Mechanistic Studies
Research by Ohshita et al. (2003) on thermal isomerization of related disilane compounds via a disilabutadiene intermediate reveals insights into the thermal stability and potential for structural transformation of siloxane derivatives under heat, highlighting their utility in synthetic chemistry for creating novel organosilicon structures (Ohshita, Takayama, Ishikawa, & Kunai, 2003).
Electrochemical Applications
The synthesis and characterization of polysiloxane and polyetherdiamine-based solid polymer electrolytes for electrochemical devices, as described by Deka et al. (2019), underscore the relevance of siloxane derivatives in enhancing the performance of electrochemical devices through improved ionic conductivity and electrochemical stability (Deka, Saikia, Lou, Lin, Fang, Yang, & Kao, 2019).
Material Science and Polymer Chemistry
Tugui et al. (2015) explored bimodal silicone interpenetrating networks for use as electroactive dielectric elastomers, indicating the potential of siloxane compounds in creating materials with novel electrical and mechanical properties (Tugui, Stiubianu, Iacob, Ursu, Bele, Vlad, & Cazacu, 2015).
Hydrophilic Applications and Novel Synthesis Methods
Functional polysiloxanes synthesized via a novel method involving thiol–ene click reactions have been demonstrated by Cao et al. (2017), showing applications in hydrophilic modifications of polymers and potential use in biomedical fields due to their fluorescence properties and hydrophilicity (Cao, Zuo, Wang, Zhang, & Feng, 2017).
Stone Conservation Materials
Epoxy-silica polymers developed for stone conservation, as studied by Cardiano et al. (2005), reveal the utility of siloxane-based materials in the preservation and protection of cultural heritage materials, offering insights into the cross-disciplinary applications of organosilicon chemistry (Cardiano, Ponterio, Sergi, Schiavo, & Piraino, 2005).
Safety and Hazards
properties
IUPAC Name |
trimethyl-[prop-2-enyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H46O5Si6/c1-15-17-28(19-24(3,4)5,20-25(6,7)8)23-29(18-16-2,21-26(9,10)11)22-27(12,13)14/h15-16H,1-2,17-18H2,3-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCZQMMNLRQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H46O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623882 | |
| Record name | 1,1,1,7,7,7-Hexamethyl-3,5-di(prop-2-en-1-yl)-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diallyltetrakis(trimethylsiloxy)disiloxane | |
CAS RN |
211931-07-6 | |
| Record name | 1,1,1,7,7,7-Hexamethyl-3,5-di(prop-2-en-1-yl)-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)


![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)




